molecular formula C19H18N2O6S B11276488 methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Cat. No.: B11276488
M. Wt: 402.4 g/mol
InChI Key: ANHDBFGXDQQPKM-UHFFFAOYSA-N
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Description

Methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a dihydroisoquinoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired product . The reaction conditions for these steps are generally mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the benzoxazole and dihydroisoquinoline moieties can participate in various binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxo-1,3-benzoxazol-3-yl]acetate

InChI

InChI=1S/C19H18N2O6S/c1-26-18(22)12-21-16-7-6-15(10-17(16)27-19(21)23)28(24,25)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3

InChI Key

ANHDBFGXDQQPKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)OC1=O

Origin of Product

United States

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